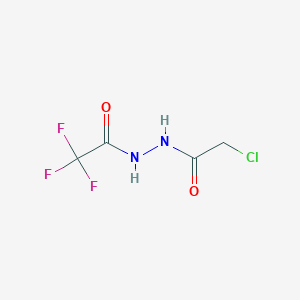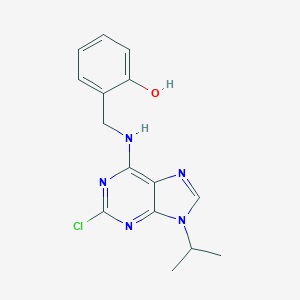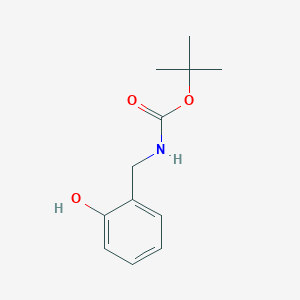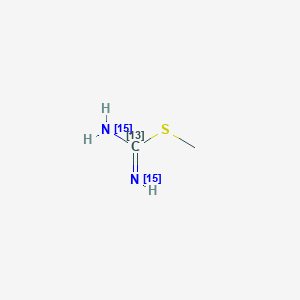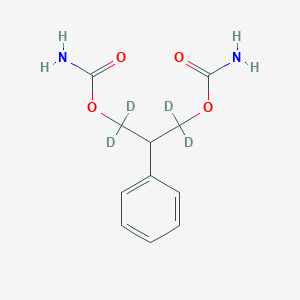
Felbamate-d4
Descripción general
Descripción
Aplicaciones Científicas De Investigación
- Felbamate-d4 finds applications in scientific research, including:
Pharmacokinetics Studies: Deuterium labeling allows quantitation during drug development, affecting pharmacokinetic profiles.
Neuroscience Research: Felbamate’s inhibition of N-methyl-D-aspartate (NMDA) receptors makes it relevant for studying neuronal signaling and excitatory neurotransmission.
Drug Metabolism Studies: Deuterium substitution impacts metabolic pathways.
Isotope Tracing: Researchers use deuterium-labeled compounds to trace metabolic pathways.
Mecanismo De Acción
- El efecto clínico de Felbamate puede estar relacionado con la inhibición del receptor NMDA.
- Los objetivos moleculares incluyen los receptores NMDA, y su mecanismo implica la modulación de la excitotoxicidad mediada por glutamato .
Métodos De Preparación
- La ruta sintética para Felbamate-d4 implica la sustitución de deuterio en posiciones específicas de la molécula de Felbamate.
- Los métodos de producción industrial pueden variar, pero el marcado con deuterio se puede lograr mediante síntesis química utilizando reactivos deuterados o reacciones de intercambio isotópico.
Análisis De Reacciones Químicas
- Felbamate-d4 puede someterse a diversas reacciones químicas, incluyendo oxidación, reducción y sustitución.
- Los reactivos y condiciones comunes para estas reacciones dependen de los grupos funcionales específicos involucrados.
- Los principales productos formados a partir de estas reacciones serían derivados de Felbamate marcados con deuterio.
Aplicaciones en Investigación Científica
- This compound encuentra aplicaciones en la investigación científica, incluyendo:
Estudios de Farmacocinética: El marcado con deuterio permite la cuantificación durante el desarrollo de fármacos, afectando los perfiles farmacocinéticos.
Investigación en Neurociencia: La inhibición de los receptores N-metil-D-aspartato (NMDA) por Felbamate la hace relevante para el estudio de la señalización neuronal y la neurotransmisión excitatoria.
Estudios de Metabolismo de Fármacos: La sustitución de deuterio impacta las vías metabólicas.
Trazamiento Isotópico: Los investigadores utilizan compuestos marcados con deuterio para rastrear las vías metabólicas.
Comparación Con Compuestos Similares
- La singularidad de Felbamate-d4 radica en su marcado con deuterio.
- Los compuestos similares incluyen Felbamate no deuterado (W-554) y otros anticonvulsivos.
Propiedades
IUPAC Name |
(3-carbamoyloxy-1,1,3,3-tetradeuterio-2-phenylpropyl) carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c12-10(14)16-6-9(7-17-11(13)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,12,14)(H2,13,15)/i6D2,7D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGXYQFOCVYPAC-KXGHAPEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(COC(=O)N)COC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(C1=CC=CC=C1)C([2H])([2H])OC(=O)N)OC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Could you explain the synthesis process of Felbamate-d4, as outlined in the research paper?
A2: The synthesis of this compound, as described in the research paper [], involves a three-step procedure starting from diethyl phenylmalonic acid ester. First, the diethyl phenylmalonic acid ester reacts with lithium aluminum deuteride, a powerful reducing agent, to introduce deuterium atoms. This reaction yields 2-phenyl-1,3-propanediol-1,1,3,3-d4, the key intermediate. Finally, this intermediate is converted to this compound through a reaction with an appropriate carbamoylating agent. The paper reports an overall yield of 44% and a high isotope purity of 99.2% for the synthesized this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate](/img/structure/B23794.png)

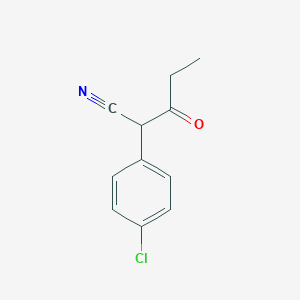
![trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone](/img/structure/B23802.png)
![trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide](/img/structure/B23804.png)
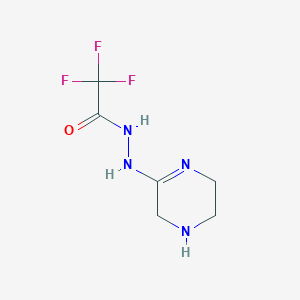
![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B23808.png)

